2,6-Dibromo-4-isobutylphenol (DBIBP): Structural Dynamics, Synthesis, and Advanced Applications
2,6-Dibromo-4-isobutylphenol (DBIBP): Structural Dynamics, Synthesis, and Advanced Applications
Abstract As the demand for specialized, high-performance materials and advanced pharmaceutical intermediates grows, sterically hindered halogenated alkylphenols have emerged as critical structural motifs. This technical whitepaper provides an in-depth analysis of 2,6-Dibromo-4-isobutylphenol (DBIBP) , a highly substituted phenolic compound. By dissecting its physicochemical properties, detailing self-validating synthetic protocols, and exploring its mechanistic applications in polymer science and flame retardancy, this guide serves as an authoritative resource for researchers and drug development professionals.
Structural Architecture and Physicochemical Profiling
2,6-Dibromo-4-isobutylphenol (CAS: 2643367-71-7) is characterized by a central phenol ring flanked by two bulky bromine atoms at the ortho positions (C2 and C6) and an isobutyl group at the para position (C4),[1]. This specific substitution pattern dictates its unique chemical behavior:
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Steric Shielding: The ortho-bromine atoms provide significant steric hindrance around the hydroxyl group. This shielding effect lowers the nucleophilicity of the oxygen atom, making the compound highly resistant to unwanted side reactions (such as premature etherification) while stabilizing phenoxy radicals formed during oxidative processes[2].
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Inductive and Hyperconjugative Effects: The para-isobutyl group acts as an electron-donating moiety via inductive effects (+I). Unlike a rigid tert-butyl group, the isobutyl chain retains a degree of conformational flexibility, which enhances the compound's solubility in non-polar organic matrices and polymer blends.
Table 1: Core Molecular and Physicochemical Properties
| Parameter | Value / Description |
| IUPAC Name | 2,6-Dibromo-4-(2-methylpropyl)phenol |
| CAS Registry Number | 2643367-71-7 |
| Molecular Formula | C10H12Br2O[3] |
| Molecular Weight | 308.01 g/mol |
| Typical Purity (Commercial) | ≥95% |
| Isotopic Mass Signature | m/z 306, 308, 310 (1:2:1 characteristic ratio for Br2) |
| Structural Role | Flame retardant precursor, antioxidant, polymer intermediate[4],[5] |
Synthetic Methodologies: A Self-Validating System
The synthesis of DBIBP relies on the controlled electrophilic aromatic substitution of 4-isobutylphenol (CAS: 4167-74-2)[6]. Because the hydroxyl group is a strong ortho/para director and the para position is blocked by the isobutyl group, bromination exclusively targets the 2 and 6 positions, proceeding via a 2-bromo-4-isobutylphenol intermediate.
Protocol 1: Controlled Electrophilic Bromination of 4-Isobutylphenol
Expertise & Causality: The primary challenge in halogenating electron-rich phenols is over-oxidation, which can cleave the aromatic ring to form 2,6-dibromo-1,4-benzoquinone byproducts[2]. To prevent this, the protocol utilizes an aprotic solvent (dichloromethane, CH2Cl2) and strictly maintains the reaction temperature at 0–5 °C. N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br2) for bench-scale synthesis due to its controlled release of electrophilic bromine (Br+), which minimizes oxidative degradation[7].
Step-by-Step Workflow:
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Preparation: Dissolve 1.0 equivalent of 4-isobutylphenol in anhydrous CH2Cl2 (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
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Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C.
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Halogenation: Slowly add 2.05 equivalents of NBS in small portions over 45 minutes. Causality: The slight excess ensures complete conversion of the mono-brominated intermediate to the di-brominated target, while the slow addition prevents exothermic spikes that drive quinone formation.
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In-Process Control (IPC) - Self-Validation: After 2 hours, sample the reaction mixture for Thin-Layer Chromatography (TLC) or GC-MS. The reaction is self-validating when the intermediate mass (m/z 228/230) is entirely replaced by the target mass (m/z 306/308/310).
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Quenching & Workup: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na2S2O3) to neutralize any unreacted electrophilic bromine. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Recrystallize the crude product from cold hexanes to yield pure 2,6-dibromo-4-isobutylphenol.
Synthetic pathway of 2,6-Dibromo-4-isobutylphenol via controlled electrophilic substitution.
Table 2: Analytical Validation Parameters (Quality Assurance)
| Analytical Technique | Target Observation | Mechanistic Significance |
| 1H NMR (CDCl3) | Singlet at ~7.3 ppm (2H) | Confirms structural symmetry and complete bromination at both ortho positions (meta protons). |
| GC-MS | Isotope cluster at m/z 306, 308, 310 | Validates the presence of exactly two bromine atoms (79Br and 81Br isotopes). |
| FT-IR | Broad peak ~3450 cm⁻¹ | O-H stretching; frequency is shifted due to steric hindrance and hydrogen bonding with ortho-bromines[5]. |
Mechanisms of Action & Advanced Applications
3.1. Gas-Phase Flame Retardancy
Halogenated alkylphenols are foundational to the development of reactive and additive flame retardants[4],[8]. When incorporated into a polymer matrix, DBIBP acts as a radical scavenger during thermal degradation.
Mechanistic Causality: At combustion temperatures (>250 °C), the relatively weak C-Br bonds undergo homolytic scission, releasing bromine radicals (Br•). In the gas phase, these Br• radicals react with the highly energetic hydrogen (H•) and hydroxyl (OH•) radicals responsible for propagating the combustion chain reaction. This quenching process forms hydrogen bromide (HBr), effectively starving the flame of reactive species and halting combustion[2].
Gas-phase radical quenching mechanism of DBIBP during thermal degradation and combustion.
3.2. Precursor for Oxidative Polymerization
DBIBP serves as a highly specialized monomer for the synthesis of functionalized poly(phenylene oxide) (PPO) resins. The para-isobutyl group prevents cross-linking at the C4 position, directing the oxidative coupling strictly through the oxygen and the ortho positions (often requiring the displacement of a halogen). These brominated polymers exhibit exceptional thermal stability, low moisture absorption, and high glass transition temperatures (Tg), making them ideal for aerospace composites and advanced printed circuit boards (PCBs)[4].
Experimental Workflows for Application Testing
To validate the efficacy of DBIBP in material science applications, standardized testing protocols must be employed.
Protocol 2: Evaluating Thermal Stability and Radical Release (TGA)
Objective: To determine the onset temperature of C-Br homolytic cleavage, which dictates the compound's activation window as a flame retardant.
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Sample Preparation: Load 5–10 mg of purified DBIBP into an alumina crucible.
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Instrument Calibration: Ensure the Thermogravimetric Analyzer (TGA) is calibrated for baseline drift using an empty crucible under a nitrogen atmosphere.
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Thermal Profiling: Heat the sample from 25 °C to 600 °C at a ramp rate of 10 °C/min under a continuous nitrogen flow (50 mL/min).
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Data Analysis (Self-Validation): The first derivative of the weight loss curve (DTG) will reveal the temperature of maximum degradation rate (T_max). A sharp mass loss corresponding to ~51.9% of the total molecular weight confirms the quantitative release of two bromine atoms per molecule, validating its theoretical radical-quenching capacity.
References
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Chemikart / ChemScene. "2,6-Dibromo-4-isobutylphenol | CAS 2643367-71-7". chemikart.com. Available at: [Link]
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National Institutes of Health (NIH) / PubMed. "Oxidation of flame retardant tetrabromobisphenol a by aqueous permanganate: reaction kinetics, brominated products, and pathways". nih.gov. Available at: [Link][2]
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NIST WebBook. "Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-". nist.gov. Available at: [Link][5]
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